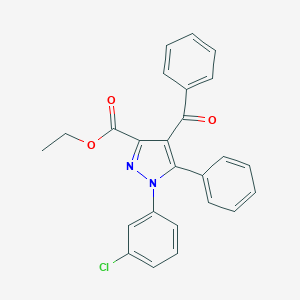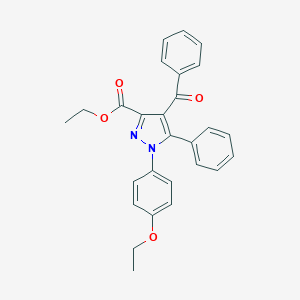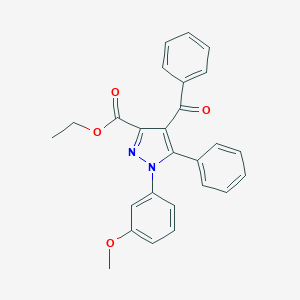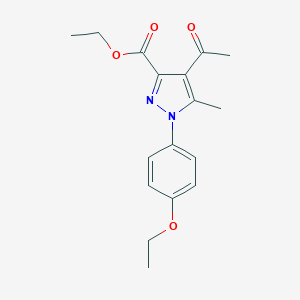![molecular formula C22H22N4O4S B292404 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292404.png)
3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific research community. This compound has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material sciences.
Wirkmechanismus
The mechanism of action of 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, studies suggest that this compound may act by inhibiting certain enzymes or proteins in the body that are involved in the development of diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its potential as a building block for the synthesis of new materials. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the research of 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One potential direction is the further study of its potential as a therapeutic agent for various diseases. Another potential direction is the further study of its potential as a building block for the synthesis of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves a multi-step process. The first step involves the reaction between 2-amino-4,5-dimethylthiophene and 2-bromoacetophenone to form 2-(2-methylphenyl)-5-(2-thienyl)imidazole. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form 3-ethyl-6-methyl-7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agriculture, this compound has been studied for its potential as a pesticide and herbicide. In the field of material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
Molekularformel |
C22H22N4O4S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-O-ethyl 6-O-methyl 7-methyl-1-(2-methylphenyl)-5-thiophen-2-yl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-5-30-21(28)19-24-26(15-10-7-6-9-13(15)2)22-23-14(3)17(20(27)29-4)18(25(19)22)16-11-8-12-31-16/h6-12,18H,5H2,1-4H3 |
InChI-Schlüssel |
HBZUTJWBBWXFBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=CC=C4C |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292336.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![8-(3-chlorophenyl)-6,7-dimethyl-8H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B292341.png)
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292343.png)